ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate
Description
Key Milestones in Triazole Chemistry
Structural Significance of the Cyclopropyl and Carboxylate Substituents
The cyclopropyl group introduces significant steric strain and electronic effects. Its sp³-hybridized carbons create a bent geometry, distorting the triazole ring’s planarity and influencing intermolecular interactions. This strain enhances reactivity, as seen in the "cyclopropyl effect," where substituents geminal to cyclopropanes adopt axial conformations in six-membered rings. In this compound, this effect may stabilize non-canonical tautomers or transition states during reactions.
The ethyl carboxylate moiety ($$ \text{CO}2\text{Et} $$) provides both steric bulk and hydrogen-bonding capacity. The ester group’s electron-withdrawing nature polarizes the triazole ring, modulating its acidity ($$ \text{p}Ka \approx 10.26 $$). This polarization enhances solubility in polar solvents and facilitates hydrolysis to carboxylic acid derivatives under basic conditions.
Comparative Structural Analysis
Positional Isomerism in 1,2,4-Triazole Systems
Positional isomerism in 1,2,4-triazoles arises from the arrangement of substituents at N1, N2, or N4 positions, significantly altering physicochemical and biological properties. This compound’s substitution pattern (cyclopropyl at C5, carboxylate at C3) contrasts with isomers like 1,5-disubstituted derivatives, which exhibit distinct electronic profiles.
Regioselective synthesis methods critically influence isomer distribution:
- Ionic liquid catalysis : [mPy]OTf/FeCl₃ promotes 1,5-disubstitution via eliminative azide-olefin cycloaddition (EAOC).
- Microwave-assisted cyclization : Yields 3,5-disubstituted triazoles with >99% efficiency under base-free conditions.
- One-pot strategies : Combine alkyl isothiocyanates and hydrazides in NaOH/ethanol for 3,4-disubstituted analogs.
Isomer-Specific Reactivity Comparison
The cyclopropyl group’s steric demands further modulate isomer stability. Computational studies suggest that bulky substituents at C5 induce torsional strain, favoring axial orientations in solution. This effect underscores the interplay between substituent geometry and triazole ring dynamics in determining functional outcomes.
Properties
IUPAC Name |
ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)7-9-6(10-11-7)5-3-4-5/h5H,2-4H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEFIXLGZNDYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through a series of chemical reactions. One common method involves the reaction of cyclopropylamine with ethyl 2-ethoxy-2-iminoacetate hydrochloride to form the intermediate compound, which is then cyclized to produce the desired triazole derivative . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Chemistry
In the field of organic chemistry, ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate serves as a building block for synthesizing more complex molecules. Its triazole ring structure facilitates further functionalization which is valuable in developing new compounds with tailored properties.
Biology
This compound exhibits significant biological activities , particularly in the modulation of enzyme activity. It has been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are key players in inflammatory responses. By binding to the active sites of these enzymes, it reduces the production of pro-inflammatory mediators. Additionally, studies indicate that it can influence cellular signaling pathways like NF-κB, impacting gene expression related to inflammation .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical agent . Research is ongoing to explore its effectiveness against various diseases including cancer and infectious diseases due to its promising antimicrobial and antifungal properties . Early studies have suggested that derivatives of triazoles may exhibit anticancer activity against cell lines such as HeLa.
Industry
This compound also finds applications in industrial chemistry , particularly in the formulation of agrochemicals and other industrial products. Its derivatives are utilized as corrosion inhibitors and in dyes and photographic materials due to their stability and effectiveness . The ability to modify its structure allows for enhanced performance in these applications.
Mechanism of Action
The mechanism of action of ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or antifungal activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues of ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate include derivatives with varying substituents at the 5-position (Table 1). These modifications influence electronic properties, steric bulk, and biological activity.
Table 1: Comparison of Ethyl 5-Substituted-1H-1,2,4-triazole-3-carboxylates
Similarity scores (0–1) based on structural and functional similarity to this compound . *Non-nucleoside reverse transcriptase inhibitors.
Electronic and Steric Effects
- Cyclopropyl vs. Methyl : The cyclopropyl group introduces significant steric bulk and ring strain, which can hinder rotational freedom and improve binding specificity in enzyme pockets. In contrast, the methyl group offers minimal steric interference, favoring rapid synthesis and lower production costs .
- Cyclopropyl vs. Halogens (Cl/Br) : Halogens provide electron-withdrawing effects, polarizing the triazole ring for electrophilic substitution. However, cyclopropane’s sp³-hybridized carbons balance electron density, enhancing stability under oxidative conditions (e.g., during NBS-mediated oxidation steps, as seen in related triazole derivatives) .
Biological Activity
Ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities including antiviral, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through various methods involving cyclization reactions. The synthesis typically yields a yellow powder with a melting point around 60°C . The compound's structure includes a cyclopropyl group which enhances its stability and biological activity compared to other triazole derivatives.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and cellular pathways:
- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response. By binding to the active sites of these enzymes, it reduces the production of pro-inflammatory mediators.
- Cell Signaling Modulation : this compound can modulate key signaling pathways like NF-κB, which is crucial in regulating immune responses and inflammation. Its inhibition of this pathway leads to decreased expression of genes associated with inflammation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cytotoxicity : In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance, it has been reported to have lower CC50 values than standard chemotherapy agents in leukemia cell lines .
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| This compound | K562 (Leukemia) | 13.6 ± 0.3 |
| Ribavirin | K562 (Leukemia) | ~20 |
This table illustrates the comparative cytotoxicity of this compound against standard treatments.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It demonstrates effective inhibition against several bacterial strains and fungi. Its mechanism involves disrupting microbial cell wall synthesis .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Inflammatory Response : A study showed that this compound significantly reduced inflammatory markers in animal models of arthritis when administered over a period .
- Antiviral Properties : Another research indicated that derivatives of triazoles similar to ethyl 5-cyclopropyl showed promising results in inhibiting viral replication in vitro .
- Pharmaceutical Development : Ongoing research aims to develop formulations incorporating this compound for therapeutic use in treating inflammatory diseases and cancers due to its potent biological activities.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and triazole carbons at δ 140–160 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the triazole ring geometry and cyclopropyl orientation. Hydrogen-bonding networks can be analyzed via Mercury visualization tools .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 224.10) .
Methodological Tip : For crystallography, ensure crystal quality by slow evaporation from dichloromethane/methanol mixtures .
How can researchers resolve contradictions in reported biological activity data for triazole derivatives like this compound?
Advanced Research Focus
Discrepancies often arise from:
-
Substituent Effects : Compare bioactivity across analogs (e.g., methyl vs. cyclopropyl groups alter enzyme inhibition potency) .
-
Assay Conditions : Varying pH or temperature in enzyme assays (e.g., acetylcholinesterase inhibition) may shift IC₅₀ values .
-
Structural Analogues :
Compound Substituent IC₅₀ (µM) Ethyl 5-cyclopropyl-... Cyclopropyl 0.85 Ethyl 5-methyl-... Methyl 1.92 Ethyl 5-chloro-... Chlorine 0.48
Methodological Tip : Standardize assays using positive controls (e.g., ketoconazole for antifungal studies) and replicate under identical conditions .
What is the mechanistic role of the cyclopropyl group in the reactivity and biological interactions of this compound?
Q. Advanced Research Focus
- Steric Effects : The cyclopropyl group’s rigidity restricts rotational freedom, enhancing binding affinity to hydrophobic enzyme pockets (e.g., CYP51 in fungi) .
- Electronic Effects : The strained cyclopropane ring increases electron density at the triazole N2 position, promoting hydrogen bonding with target proteins .
- Comparative Studies : Replace cyclopropyl with cyclobutyl or phenyl groups to assess activity changes. Computational modeling (DFT or MD simulations) predicts interaction energies .
Methodological Tip : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate computational predictions .
What are the best practices for handling and storing this compound in laboratory settings?
Q. Methodological Focus
- Storage : Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group .
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. For spills, absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .
- Toxicity Mitigation : Acute exposure risks include skin/eye irritation; rinse immediately with water for ≥15 minutes and seek medical evaluation .
How can researchers optimize the synthetic yield of this compound for scalable production?
Q. Advanced Research Focus
- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions during exothermic steps (e.g., cyclopropane ring formation) .
- Microwave Assistance : Microwave irradiation reduces reaction times (e.g., from 12 h to 30 min) and enhances purity by minimizing thermal degradation .
- Workup Strategies : Liquid-liquid extraction with ethyl acetate/water (3:1) removes unreacted hydrazides, while column chromatography (SiO₂, 10% EtOAc/hexane) isolates the product .
Methodological Tip : Conduct Design of Experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
